Cas no 2680624-82-0 (2-(N-benzyl-2,2,2-trifluoroacetamido)-3-cyclohexylpropanoic acid)

2-(N-Benzyl-2,2,2-trifluoroacetamido)-3-cyclohexylpropanoic acid is a fluorinated organic compound featuring a cyclohexylpropanoic acid backbone modified with an N-benzyl-2,2,2-trifluoroacetamido group. This structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry, particularly in peptide modifications and pharmaceutical intermediates. The trifluoroacetyl group enhances metabolic stability and lipophilicity, while the cyclohexyl moiety contributes to conformational rigidity. Its benzyl-substituted amide functionality allows for selective deprotection strategies in multistep syntheses. The compound is useful in the development of bioactive molecules, where controlled reactivity and structural diversity are critical. High purity and well-defined stereochemistry ensure reproducibility in research applications.
2-(N-benzyl-2,2,2-trifluoroacetamido)-3-cyclohexylpropanoic acid structure
2680624-82-0 structure
Product name:2-(N-benzyl-2,2,2-trifluoroacetamido)-3-cyclohexylpropanoic acid
CAS No:2680624-82-0
MF:C18H22F3NO3
MW:357.367395877838
CID:6406912
PubChem ID:165930151

2-(N-benzyl-2,2,2-trifluoroacetamido)-3-cyclohexylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(N-benzyl-2,2,2-trifluoroacetamido)-3-cyclohexylpropanoic acid
    • EN300-28299402
    • 2680624-82-0
    • Inchi: 1S/C18H22F3NO3/c19-18(20,21)17(25)22(12-14-9-5-2-6-10-14)15(16(23)24)11-13-7-3-1-4-8-13/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,23,24)
    • InChI Key: LUKSQIDOJGXVAB-UHFFFAOYSA-N
    • SMILES: FC(C(N(CC1C=CC=CC=1)C(C(=O)O)CC1CCCCC1)=O)(F)F

Computed Properties

  • Exact Mass: 357.15517805g/mol
  • Monoisotopic Mass: 357.15517805g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 455
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 57.6Ų

2-(N-benzyl-2,2,2-trifluoroacetamido)-3-cyclohexylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28299402-10.0g
2-(N-benzyl-2,2,2-trifluoroacetamido)-3-cyclohexylpropanoic acid
2680624-82-0 95.0%
10.0g
$2331.0 2025-03-19
Enamine
EN300-28299402-0.05g
2-(N-benzyl-2,2,2-trifluoroacetamido)-3-cyclohexylpropanoic acid
2680624-82-0 95.0%
0.05g
$455.0 2025-03-19
Enamine
EN300-28299402-5.0g
2-(N-benzyl-2,2,2-trifluoroacetamido)-3-cyclohexylpropanoic acid
2680624-82-0 95.0%
5.0g
$1572.0 2025-03-19
Enamine
EN300-28299402-0.1g
2-(N-benzyl-2,2,2-trifluoroacetamido)-3-cyclohexylpropanoic acid
2680624-82-0 95.0%
0.1g
$476.0 2025-03-19
Enamine
EN300-28299402-1.0g
2-(N-benzyl-2,2,2-trifluoroacetamido)-3-cyclohexylpropanoic acid
2680624-82-0 95.0%
1.0g
$541.0 2025-03-19
Enamine
EN300-28299402-0.5g
2-(N-benzyl-2,2,2-trifluoroacetamido)-3-cyclohexylpropanoic acid
2680624-82-0 95.0%
0.5g
$520.0 2025-03-19
Enamine
EN300-28299402-0.25g
2-(N-benzyl-2,2,2-trifluoroacetamido)-3-cyclohexylpropanoic acid
2680624-82-0 95.0%
0.25g
$498.0 2025-03-19
Enamine
EN300-28299402-2.5g
2-(N-benzyl-2,2,2-trifluoroacetamido)-3-cyclohexylpropanoic acid
2680624-82-0 95.0%
2.5g
$1063.0 2025-03-19

2-(N-benzyl-2,2,2-trifluoroacetamido)-3-cyclohexylpropanoic acid Related Literature

Additional information on 2-(N-benzyl-2,2,2-trifluoroacetamido)-3-cyclohexylpropanoic acid

Introduction to 2-(N-benzyl-2,2,2-trifluoroacetamido)-3-cyclohexylpropanoic acid (CAS No. 2680624-82-0)

2-(N-benzyl-2,2,2-trifluoroacetamido)-3-cyclohexylpropanoic acid, identified by its Chemical Abstracts Service (CAS) number 2680624-82-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of a trifluoroacetamide functional group and a cyclohexyl substituent, which contribute to its unique chemical properties and potential biological activities. The benzyl group at the nitrogen position further enhances its structural complexity, making it a promising candidate for further exploration in drug discovery and material science.

The structural features of 2-(N-benzyl-2,2,2-trifluoroacetamido)-3-cyclohexylpropanoic acid are meticulously designed to optimize its interactions with biological targets. The trifluoroacetamide moiety is known for its ability to improve metabolic stability and binding affinity, which are critical factors in the development of novel therapeutic agents. Additionally, the cyclohexyl group provides steric hindrance and enhances solubility, contributing to the compound's overall pharmacokinetic profile. These attributes make it an attractive scaffold for medicinal chemists seeking to develop next-generation drugs.

In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced bioavailability and resistance to enzymatic degradation. The incorporation of fluorine atoms into pharmaceutical molecules has been shown to modulate their pharmacological properties significantly. For instance, 2-(N-benzyl-2,2,2-trifluoroacetamido)-3-cyclohexylpropanoic acid exemplifies how fluorine substitution can influence molecular behavior, making it a valuable asset in the quest for innovative therapeutic solutions.

Current research in the field of medicinal chemistry has highlighted the importance of designing molecules with multifunctional properties. 2-(N-benzyl-2,2,2-trifluoroacetamido)-3-cyclohexylpropanoic acid fits well within this paradigm, as its structure allows for multiple points of interaction with biological targets. This characteristic is particularly advantageous in the development of drugs that require precise targeting and minimal off-target effects. The compound's ability to engage with multiple receptors or enzymes simultaneously could lead to synergistic therapeutic effects, which is a key goal in modern drug design.

The synthesis of 2-(N-benzyl-2,2,2-trifluoroacetamido)-3-cyclohexylpropanoic acid represents a significant achievement in organic chemistry. The process involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal catalysis and flow chemistry, have been employed to optimize the production process. These methods not only improve efficiency but also minimize waste generation, aligning with the principles of green chemistry.

The potential applications of CAS No. 2680624-82-0 extend beyond traditional pharmaceuticals. In materials science, fluorinated compounds are increasingly used due to their unique properties such as thermal stability and chemical resistance. The structural motifs present in 2-(N-benzyl-2,2,2-trifluoroacetamido)-3-cyclohexylpropanoic acid could inspire new materials with tailored functionalities for industrial applications.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Ongoing studies are exploring its efficacy in various disease models, including inflammation and metabolic disorders. The trifluoroacetamide group's ability to enhance protein binding affinity suggests that it could be developed into inhibitors or modulators of key biological pathways. Preliminary results from in vitro studies indicate promising activity against certain targets, warranting further investigation.

The development of CAS No. 2680624-82-0 also underscores the importance of interdisciplinary collaboration in drug discovery. Researchers from diverse fields such as organic chemistry, biochemistry, and pharmacology are working together to harness the full potential of this compound. This collaborative approach is essential for translating laboratory findings into tangible therapeutic benefits for patients worldwide.

As our understanding of molecular interactions continues to evolve, compounds like CAS No. 2680624-82-0 will play an increasingly pivotal role in shaping the future of medicine. Their unique structural features and versatile applications make them indispensable tools for scientists striving to innovate in pharmaceuticals and beyond. The journey from laboratory discovery to clinical application is complex but filled with opportunities for groundbreaking advancements.

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